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molecular formula C11H8Br2O B3014816 1,6-Dibromo-2-methoxynaphthalene CAS No. 66996-59-6

1,6-Dibromo-2-methoxynaphthalene

Cat. No. B3014816
M. Wt: 315.992
InChI Key: HFEOLDKRKNUVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

6-Bromo-2-methoxynaphthalene (5.9 g, 24.81 mmol, 1 eq) and NBS (4.41, 24.81 mmol, 1 eq) are boiled in 50 ml of THF under reflux for 2 h. After washing with 1 N HCl, the organic phase is dried over magnesium sulfate, filtered and concentrated in vacuum on a rotary evaporator. The compound is obtained in quantitative yield (7.8 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
24.81 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([O:12][CH3:13])[CH:6]=[CH:5]2.C1C(=O)N([Br:21])C(=O)C1>C1COCC1>[Br:21][C:8]1[C:9]2[C:4](=[CH:3][C:2]([Br:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)OC
Step Two
Name
Quantity
24.81 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
After washing with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The compound is obtained in quantitative yield (7.8 g)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC2=CC(=CC=C12)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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